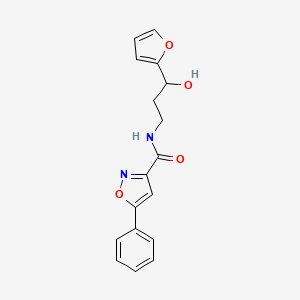

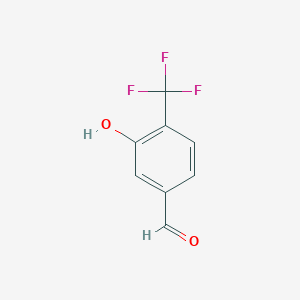

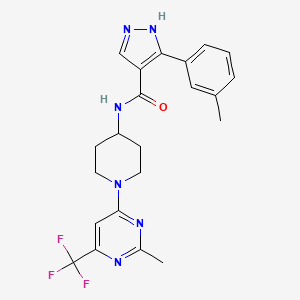

N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. It might involve reactions like nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The furan, phenyl, and isoxazole rings are all planar due to their aromatic nature. The carboxamide group can form hydrogen bonds with other molecules, which could influence its conformation .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The phenyl ring could also undergo electrophilic aromatic substitution. The isoxazole ring is relatively stable but could be opened under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. It’s likely to be a solid at room temperature. The presence of the carboxamide group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .Mécanisme D'action

Target of action

The compound contains a furan ring, which is a common feature in many bioactive compounds . Furan derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of action

The presence of the furan ring can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many furan derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The presence of the furan ring in a compound can improve its pharmacokinetic properties, such as solubility and bioavailability .

Result of action

Furan derivatives have been found to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its specificity for PLD, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which may require the use of higher concentrations in experiments.

Orientations Futures

There are several potential future directions for research on N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide. One area of interest is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases warrant further investigation.

Méthodes De Synthèse

N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide can be synthesized using a multistep procedure that involves the reaction of furfuryl alcohol and 5-phenylisoxazole-3-carboxylic acid. The reaction is catalyzed by a base and requires the use of a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography, yielding this compound as a white solid.

Applications De Recherche Scientifique

N-(3-(furan-2-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has been extensively studied in the context of cancer research, where it has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that is involved in cell signaling and proliferation. PLD has been implicated in the development and progression of various types of cancer, making it an attractive target for therapeutic intervention. This compound has also been studied in the context of inflammation, where it has been shown to inhibit the production of pro-inflammatory cytokines.

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c20-14(15-7-4-10-22-15)8-9-18-17(21)13-11-16(23-19-13)12-5-2-1-3-6-12/h1-7,10-11,14,20H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQVTUDXNIAPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)

![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)

![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)

![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)